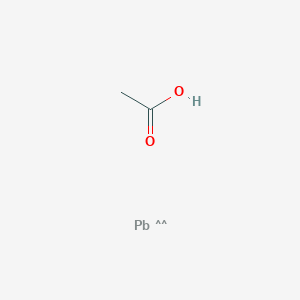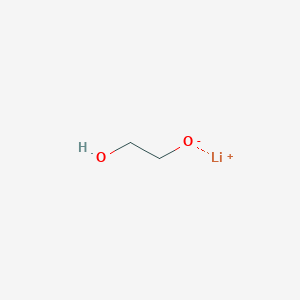![molecular formula C9H16O2 B148027 2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane CAS No. 132014-24-5](/img/structure/B148027.png)
2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di(propan-2-yl)-1,4-dioxaspiro[22]pentane is an organic compound with the molecular formula C9H16O2 It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane typically involves the reaction of diisopropyl ketone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiketal intermediate, which subsequently undergoes cyclization to form the spiroketal structure.
Reaction Conditions:
Reactants: Diisopropyl ketone, ethylene glycol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Typically performed in an inert solvent such as dichloromethane
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal structure into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
科学的研究の応用
2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,4-Dioxaspiro[2.2]pentane, 2,5-dimethyl-
- 5-Isopropylidene-2,2,4,4-tetramethyl-1-oxaspiro[2.2]pentane
Comparison
2,5-Di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane is unique due to its specific diisopropyl substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
特性
CAS番号 |
132014-24-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2,5-di(propan-2-yl)-1,4-dioxaspiro[2.2]pentane |
InChI |
InChI=1S/C9H16O2/c1-5(2)7-9(10-7)8(11-9)6(3)4/h5-8H,1-4H3 |
InChIキー |
JKSQZTBHCPBNMB-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2(O1)C(O2)C(C)C |
正規SMILES |
CC(C)C1C2(O1)C(O2)C(C)C |
同義語 |
1,4-Dioxaspiro[2.2]pentane,2,5-bis(1-methylethyl)-,[2alpha,3bta(R*)]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)









